molecular formula C10H14Cl3NO B1475207 1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine hydrochloride CAS No. 1803587-38-3

1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine hydrochloride

Cat. No. B1475207
CAS RN: 1803587-38-3
M. Wt: 270.6 g/mol
InChI Key: OAXBWDOISOVERG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine hydrochloride, also known as 3,4-CTMP, is a psychoactive substance that belongs to the family of phenethylamines. It is a synthetic compound that is used as a research chemical and is not approved for human consumption. 3,4-CTMP is known to have stimulant effects and is similar in structure to methylphenidate, a medication used to treat attention deficit hyperactivity disorder (ADHD). In

Scientific Research Applications

Environmental Impact and Biodegradation

Research on chlorophenols, which share structural similarities with 1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine hydrochloride, has shown that these compounds can exert moderate to considerable toxic effects on mammalian and aquatic life. Their persistence in the environment depends on the presence of adapted microflora capable of biodegrading these compounds. The study highlights the organoleptic impact of chlorophenols, suggesting potential environmental concerns related to compounds with similar structures (Krijgsheld & Gen, 1986).

Synthetic Pathways and Structural Properties

The synthetic route involving chloral and substituted anilines leading to various chlorophenyl compounds, including those similar to this compound, has been explored. This research provides insights into the conformation and structural properties of these compounds, useful for understanding their potential applications in scientific research (Issac & Tierney, 1996).

Mechanism of β-O-4 Bond Cleavage

A study on the acidolysis of lignin model compounds relevant to the structure of this compound has shed light on the mechanism of β-O-4 bond cleavage, which is crucial for understanding the chemical behavior and potential degradation pathways of such compounds (Yokoyama, 2015).

Phosphonic Acid Applications

Phosphonic acid, structurally related to this compound, has wide-ranging applications due to its bioactive properties. This review highlights the use of phosphonic acids in drug design, supramolecular materials, and as bioactive agents, offering perspectives on the utility of compounds with similar functionalities (Sevrain et al., 2017).

Cleaner Techniques for Contaminant Removal

Exploring cleaner and sustainable technologies for the removal of persistent organic pollutants, this review underlines the significance of developing new materials and methods. The insights from this research can be extrapolated to understand the environmental fate and removal strategies of compounds like this compound (Prasannamedha & Kumar, 2020).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-methoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO.ClH/c1-14-5-4-10(13)7-2-3-8(11)9(12)6-7;/h2-3,6,10H,4-5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXBWDOISOVERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803587-38-3
Record name Benzenemethanamine, 3,4-dichloro-α-(2-methoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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